4-(2,5-Dimethylbenzoyl)-2-methylpyridine
Overview
Description
The compound “4-(2,5-Dimethylbenzoyl)-2-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. The “2,5-Dimethylbenzoyl” group suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with methyl groups at the 2nd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered pyridine ring with a benzoyl group attached at the 4th position. The benzoyl group would have methyl groups at the 2nd and 5th positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitution (where a nucleophile replaces a group in the molecule) or electrophilic aromatic substitution (where an electrophile replaces a hydrogen atom in the aromatic ring) .Scientific Research Applications
Photochemical Dimerization and Chemical Properties : Research by Taylor & Kan (1963) in the "Journal of the American Chemical Society" explored the photochemical dimerization of 2-aminopyridines, which include structures related to 4-(2,5-Dimethylbenzoyl)-2-methylpyridine. They found that ultraviolet irradiation in hydrochloric acid solution resulted in the formation of 1,4-dimers, highlighting the compound's potential in photochemical applications and its unusual chemical and physical properties (Taylor & Kan, 1963).
Synthesis and Biological Activity : El‐Borai et al. (2013) in the "European journal of medicinal chemistry" discussed the microwave-assisted synthesis of pyrazolopyridine derivatives, which have shown promising antioxidant, antitumor, and antimicrobial activities. This study suggests the potential of this compound derivatives in medicinal chemistry (El‐Borai et al., 2013).
Electroluminescent Properties in Platinum Complexes : Ionkin, Marshall, & Wang (2005) in "Organometallics" synthesized mono-cyclometalated Pt(II) complexes using a compound structurally similar to this compound. This research is significant for understanding the electroluminescent properties of these complexes, potentially applicable in light-emitting devices (Ionkin, Marshall, & Wang, 2005).
DNA-binding and Photocleavage Studies : Tan & Chao (2007) in "Inorganica Chimica Acta" conducted studies on mixed polypyridyl ruthenium(II) complexes, including derivatives similar to this compound. Their research focused on the binding of these complexes to DNA and their ability to promote DNA cleavage upon irradiation, indicating potential applications in biochemistry and pharmacology (Tan & Chao, 2007).
Quantitative Analysis in Biochemistry : Nakaya et al. (1996) in the "Bulletin of the Chemical Society of Japan" explored α,β-Unsaturated carbonyl compounds and 2-methylpyridines for the quantitative analysis of carnitine. This research suggests that compounds like this compound can be used as fluorescent labeling reagents, highlighting their importance in bioanalytical chemistry (Nakaya et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-11(2)14(8-10)15(17)13-6-7-16-12(3)9-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAMZZCIWITRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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